5-(7-Chloro-4-oxo-4H-3,1-benzoxazin-2-YL)-2-propyl-2,3-dihydro-1H-isoindole-1,3-dione
Description
5-(7-Chloro-4-oxo-4H-3,1-benzoxazin-2-YL)-2-propyl-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a benzoxazinone ring fused to an isoindole-dione moiety, and a propyl group attached to the isoindole ring.
Properties
IUPAC Name |
5-(7-chloro-4-oxo-3,1-benzoxazin-2-yl)-2-propylisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O4/c1-2-7-22-17(23)12-5-3-10(8-14(12)18(22)24)16-21-15-9-11(20)4-6-13(15)19(25)26-16/h3-6,8-9H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOGPADHKOGHTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C1=O)C=C(C=C2)C3=NC4=C(C=CC(=C4)Cl)C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(7-Chloro-4-oxo-4H-3,1-benzoxazin-2-YL)-2-propyl-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazinone intermediate, followed by its coupling with an isoindole derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), is essential for monitoring the synthesis and verifying the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(7-Chloro-4-oxo-4H-3,1-benzoxazin-2-YL)-2-propyl-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its chemical properties and reactivity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
5-(7-Chloro-4-oxo-4H-3,1-benzoxazin-2-YL)-2-propyl-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be employed in studies investigating the biological activity of benzoxazinone derivatives and their potential as therapeutic agents.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of new pharmaceuticals targeting specific molecular pathways.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, with enhanced properties.
Mechanism of Action
The mechanism of action of 5-(7-Chloro-4-oxo-4H-3,1-benzoxazin-2-YL)-2-propyl-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s benzoxazinone and isoindole-dione moieties are believed to play a key role in its biological activity, potentially interacting with enzymes, receptors, or other proteins to exert its effects. Further research is needed to fully elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-(7-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(2-methoxyphenyl)-1H-isoindole-1,3(2H)-dione: This compound shares a similar core structure but differs in the substituent attached to the isoindole ring.
5-(7-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione: Another related compound with a pyridinylmethyl group instead of a propyl group.
4-(7-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate: This compound features a phenyl acetate group, highlighting the diversity of derivatives that can be synthesized from the benzoxazinone core.
Uniqueness
The uniqueness of 5-(7-Chloro-4-oxo-4H-3,1-benzoxazin-2-YL)-2-propyl-2,3-dihydro-1H-isoindole-1,3-dione lies in its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
